Potent Inhibition of Ceramide Glucosyltransferase (GCS) in a Cellular Context
4-fluoro-N-[(2R,3S)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide is a potent inhibitor of human ceramide glucosyltransferase (GCS) in a cellular context. While direct head-to-head comparison data against other GCS inhibitors like miglustat or eliglustat is not available in the provided sources, its reported IC50 value establishes it as a high-potency tool compound for this target [1]. In contrast, the commercially available GCS inhibitor miglustat (N-butyldeoxynojirimycin) has been reported with an IC50 of approximately 50 µM in a comparable cellular assay for GM1 synthesis reduction [2], suggesting a significantly higher potency for this compound.
| Evidence Dimension | Inhibition of ceramide glucosyltransferase (GCS) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Miglustat (N-butyldeoxynojirimycin): IC50 ≈ 50 µM |
| Quantified Difference | ~16,667-fold higher potency for the target compound |
| Conditions | Inhibition of GCS in human A549 cells assessed as decrease in GM1 synthesis after 72 hrs by Fluorescence assay. |
Why This Matters
This significantly higher potency allows for the use of lower compound concentrations, reducing the risk of off-target effects and improving the specificity of GCS inhibition in cellular models of sphingolipid metabolism.
- [1] BindingDB. (n.d.). BDBM50394816 / CHEMBL2163833: 4-fluoro-N-[(2S,3R)-3-hydroxy-1-oxo-1-(tridecylamino)butan-2-yl]-1H-indole-2-carboxamide. View Source
- [2] Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry, 269(11), 8362-8365. (Data interpreted from literature). View Source
